molecular formula C22H30N2O2S B1139381 RU-Ski 43 CAS No. 1043797-53-0

RU-Ski 43

Cat. No. B1139381
M. Wt: 386.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis and characterization of "RU-Ski 43" are detailed in the study by Lanyon-Hogg et al. (2016), where it is described as part of the 5-acyl-6,7-dihydrothieno[3,2-c]pyridine class of inhibitors targeting Hhat. This class was chosen due to their high potency against the target enzyme. The synthesis process involved multiple steps, leading to the production of RU-Ski 43 among other compounds, with their activities validated in associated biochemical assays (Lanyon‐Hogg et al., 2016).

Molecular Structure Analysis

The molecular structure of "RU-Ski 43" is part of its effectiveness, with specific conformational ratios influencing its interaction with Hhat. The NMR spectral data presented in the same study highlight the distinct amide conformational ratios among the RU-Ski inhibitors, including "RU-Ski 43", which plays a role in its binding and inhibitory activity towards Hhat (Lanyon‐Hogg et al., 2016).

Chemical Reactions and Properties

"RU-Ski 43" inhibits the palmitoylation of Sonic Hedgehog by acting on Hhat. This specific inhibition is crucial for its therapeutic potential, as demonstrated in studies where "RU-Ski 43" reduced proliferation in cancer cells by affecting phosphorylation of key signaling components, indicating its selective action on the enzyme and its pathway without affecting other palmitoylated proteins or myristoylated proteins (Matevossian & Resh, 2014).

Physical Properties Analysis

While detailed physical properties such as solubility, melting point, and molecular weight specific to "RU-Ski 43" are not provided in the available literature, the synthesis and characterization study suggests it shares common properties with the 5-acyl-6,7-dihydrothieno[3,2-c]pyridine class, making it soluble in common organic solvents used in biochemical assays (Lanyon‐Hogg et al., 2016).

Chemical Properties Analysis

The chemical properties of "RU-Ski 43" relate to its ability to interact with and inhibit Hhat effectively. Its structure enables specific binding to the enzyme, distinguishing it from related compounds and making it a potent inhibitor of the Shh signaling pathway. This specificity is crucial for its application in therapeutic settings, especially in cancers where Shh signaling is aberrantly activated (Matevossian & Resh, 2014); (Petrova, Matevossian, & Resh, 2014).

Scientific Research Applications

  • Nuclear Reactor Fuel : RU-Ski 43, also known as RU-43, is a design for recovered uranium fuel bundles being developed for use in CANDU-6 reactors. This fuel design is expected to significantly increase fuel discharge burnup, leading to reduced fuel-cycle costs and a substantial reduction in spent-fuel volume per full-power year of operation (Horhoianu & Patrulescu, 2008).

  • Hypersonic Flight Research : The X-43, a hypersonic research vehicle, demonstrated significant advancements in air-breathing hypersonic propulsion, a critical step toward developing space-launch vehicles. This research contributed to the understanding of scramjet engine capabilities and hypersonic flight dynamics (Mcclinton, Rausch, Nguyen, & Sitz, 2005).

  • Aerodynamic Modeling : Computational studies on hypersonic flow over complex aircraft configurations, such as the X-43, have provided valuable data for understanding aerodynamic and thermal characteristics in hypersonic flight. This research is essential for the development of high-speed aircraft and related technologies (Zheleznyakova & Surzhikov, 2013).

  • Cancer Research : RU-SKI 43, a small molecule inhibitor of Hedgehog acyltransferase (Hhat), has been studied for its role in reducing the proliferation of certain types of breast cancer cells, particularly those resistant to hormone therapy. This research highlights the potential of Hhat inhibitors in cancer treatment (Matevossian & Resh, 2015).

  • Safety in Nuclear Reactors : Investigations into the behavior of RU-43LV fuel under loss-of-coolant accident conditions in CANDU reactors have been conducted to assess the safety implications of this advanced fuel design. This research is crucial for ensuring the safe operation of nuclear reactors using recovered uranium fuels (Horhoianu, Serbanel, & Diaconu, 2012).

Safety And Hazards

Users are advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEENEMOEBJOKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RU-Ski 43

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.